molecular formula C18H14F6N2O2 B4742350 2,2,3,3-tetrafluoro-N,N'-bis(4-fluorobenzyl)succinamide

2,2,3,3-tetrafluoro-N,N'-bis(4-fluorobenzyl)succinamide

Cat. No.: B4742350
M. Wt: 404.3 g/mol
InChI Key: BIWILRVJMGVMRZ-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N,N’-bis(4-fluorobenzyl)succinamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(4-fluorobenzyl)succinamide typically involves the reaction of 2,2,3,3-tetrafluorosuccinic acid with 4-fluorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-N,N’-bis(4-fluorobenzyl)succinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxides, reduced amines, and hydrolyzed carboxylic acids .

Scientific Research Applications

2,2,3,3-tetrafluoro-N,N’-bis(4-fluorobenzyl)succinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its stability and reactivity.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoro-N,N’-bis(4-fluorobenzyl)succinamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity to proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoro-N,N’-bis(4-methylbenzyl)succinamide
  • 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide
  • 2,2,3,3-tetrafluoro-N,N’-bis(4-nitrobenzyl)succinamide

Uniqueness

Compared to similar compounds, 2,2,3,3-tetrafluoro-N,N’-bis(4-fluorobenzyl)succinamide is unique due to the presence of fluorine atoms on both the succinamide backbone and the benzyl groups. This dual fluorination enhances its chemical stability and reactivity, making it particularly valuable in applications requiring robust and reactive fluorinated compounds .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis[(4-fluorophenyl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O2/c19-13-5-1-11(2-6-13)9-25-15(27)17(21,22)18(23,24)16(28)26-10-12-3-7-14(20)8-4-12/h1-8H,9-10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWILRVJMGVMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(C(C(=O)NCC2=CC=C(C=C2)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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